molecular formula C5H10F3N B1452137 (2R)-1,1,1-trifluoro-3-methylbutan-2-amine CAS No. 1032181-63-7

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine

Cat. No. B1452137
CAS RN: 1032181-63-7
M. Wt: 141.13 g/mol
InChI Key: YGGUXSPKQBCCRM-SCSAIBSYSA-N
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Description

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine, or (2R)-TFA, is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of pharmaceuticals, in laboratory experiments, and in biochemical and physiological studies.

Scientific Research Applications

Environmental Remediation and PFAS Removal

Amine-containing sorbents, which potentially include derivatives of "(2R)-1,1,1-trifluoro-3-methylbutan-2-amine," have been identified as effective materials for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. These substances are persistent environmental pollutants, and amine-functionalized sorbents offer a promising solution for PFAS remediation due to their electrostatic and hydrophobic interactions with PFAS molecules. This approach is critical for treating municipal water and wastewater at low PFAS concentrations (Ateia et al., 2019).

Organic Synthesis and Catalysis

The compound has relevance in organic synthesis, particularly in the creation of perfluoroalkane-sulfonates like nonafluorobutanesulfonates (nonaflates) used in transition metal-catalyzed reactions. These substances offer advantages over commonly used triflates due to cost-effectiveness and efficiency in reactions such as Heck, Suzuki, and Sonogashira couplings, illustrating the compound's utility in developing industrial-scale synthesis processes (Hoegermeier & Reissig, 2009).

Advanced Material Development

Amines, potentially including "(2R)-1,1,1-trifluoro-3-methylbutan-2-amine," are used as (co)initiators in the polymerization of cyclic esters, leading to a variety of polymeric materials. This application is significant in materials science, especially for developing new polymers with specific properties for industrial, medical, and technological applications. The ability to control polymerization processes allows for the precise synthesis of polymers with desired characteristics (Duda et al., 2005).

Mechanism of Action

Target of Action

The primary target of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .

Mode of Action

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . This compound also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity .

Biochemical Pathways

The compound’s action affects the glutamatergic system and adenosinergic feedback mechanism . It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . The compound’s action on these pathways contributes to its rapid antidepressant action .

Pharmacokinetics

Similar compounds like ketamine have a rapid onset and short duration of action, suggesting that (2r)-1,1,1-trifluoro-3-methylbutan-2-amine may have similar properties .

Result of Action

The molecular and cellular effects of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine’s action include a reduction in glutamate release and presynaptic activity . This leads to changes in synaptic vesicle recycling and intracellular signaling . These effects contribute to the compound’s rapid antidepressant action .

properties

IUPAC Name

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUXSPKQBCCRM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654237
Record name (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine

CAS RN

1032181-63-7
Record name (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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